molecular formula C23H19ClN2OS B2735757 N-(3-chloro-4-methylphenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide CAS No. 1357712-27-6

N-(3-chloro-4-methylphenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Cat. No. B2735757
CAS RN: 1357712-27-6
M. Wt: 406.93
InChI Key: BQPCMJORMLCODM-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C23H19ClN2OS and its molecular weight is 406.93. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-methylphenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methylphenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Dearomatising Rearrangements in Chemistry

Research by Clayden et al. (2004) on thiophene-3-carboxamides demonstrated dearomatising cyclisation reactions. These reactions are significant in the synthesis of complex organic compounds, including pyrrolinones, azepinones, or partially saturated azepinothiophenes. Such chemical transformations are crucial in developing new molecules for various applications, including pharmaceuticals and materials science (Clayden et al., 2004).

Antimicrobial Properties

Desai et al. (2011) synthesized carboxamides related to thiophene-2-carboxamide and evaluated their antibacterial and antifungal activities. These compounds exhibited significant activity against various bacterial and fungal strains, highlighting the potential of thiophene-2-carboxamide derivatives in developing new antimicrobial agents (Desai et al., 2011).

Heterocyclic Synthesis and Biological Activity

Ahmed (2007) explored the synthesis of 3-amino-4-cyano-N-phenylaminothiophene-2-carboxamide and its derivatives, assessing their potential as antibiotics and antibacterial drugs. This research is indicative of the compound's utility in creating new heterocyclic compounds with potential pharmaceutical applications (Ahmed, 2007).

Structural Studies and Hydrogen Bonding

Kubicki et al. (2000) studied the crystal structures of anticonvulsant enaminones, which included similar structural motifs to thiophene-2-carboxamide. Their findings contribute to understanding how molecular structure influences the properties and interactions of such compounds, with implications for drug design and material science (Kubicki et al., 2000).

Synthesis and Evaluation of Schiff’s Bases

Thomas et al. (2016) synthesized Schiff's bases and azetidinones from compounds related to thiophene-2-carboxamide, investigating their antidepressant and nootropic activities. These findings suggest potential applications in neuropsychopharmacology (Thomas et al., 2016).

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-4-(3-methylphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2OS/c1-15-6-5-7-17(12-15)19-14-28-22(21(19)26-10-3-4-11-26)23(27)25-18-9-8-16(2)20(24)13-18/h3-14H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQPCMJORMLCODM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NC4=CC(=C(C=C4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methylphenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

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